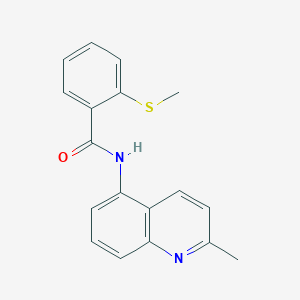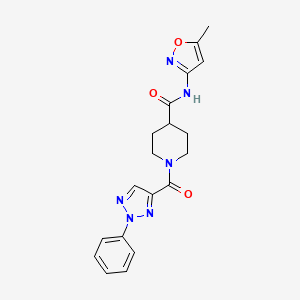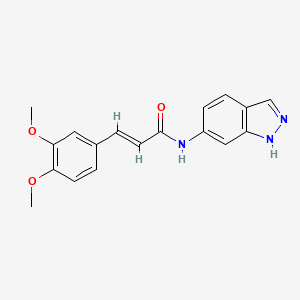![molecular formula C17H18N2O5S B6587571 3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 1219914-79-0](/img/structure/B6587571.png)
3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, or commonly referred to as CPPC, is a chemical compound used in a variety of scientific research applications. CPPC is a cyclic sulfonamide with an aromatic ring system, and is synthesized from 4-aminopiperidine-1-carbonyl chloride, which is reacted with cyclopropanesulfonyl chloride in the presence of a base. CPPC is a useful compound due to its unique properties, such as its chemical stability, solubility, and lack of toxicity, which make it an ideal candidate for a variety of scientific research applications.
科学的研究の応用
CPPC has a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as 1-benzyl-3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, which has been used in the research of antifungal agents. CPPC has also been used in the synthesis of other compounds, such as 5-(4-chlorophenyl)-3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, which has been used in the research of anti-inflammatory agents. Additionally, CPPC has been used in the research of inhibitors of enzymes, such as the enzyme acetylcholinesterase.
作用機序
- In the context of Alzheimer’s disease (AD), AChE inhibition is crucial. AD is a progressive neurodegenerative disorder, and the decrease in acetylcholine levels in the brain is considered a significant cause of cognitive decline .
- Impact on Bioavailability : Formulating the compound with a matrix polymer (low hygroscopicity, high softening temperature) can enhance bioavailability .
- Environmental Factors : Stability and efficacy may be influenced by temperature, humidity, and pH. The solid dispersion formulation with copovidone helps maintain stability and bioavailability .
Target of Action
Pharmacokinetics
Action Environment
実験室実験の利点と制限
CPPC has a number of advantages and limitations for lab experiments. One advantage of CPPC is its chemical stability, which makes it an ideal candidate for a variety of scientific research applications. Additionally, CPPC is highly soluble in a variety of solvents, making it easy to use in lab experiments. Furthermore, CPPC is non-toxic, making it safe to use in lab experiments. However, CPPC is also highly reactive, which can make it difficult to handle in lab experiments. Additionally, CPPC can be expensive to purchase, making it difficult to obtain in some cases.
将来の方向性
The future directions for CPPC are numerous. CPPC can be used in the synthesis of novel compounds, such as antifungal agents, anti-inflammatory agents, and inhibitors of enzymes. Additionally, CPPC can be used in the research of new drugs and treatments for a variety of diseases and conditions. CPPC can also be used in the development of new materials, such as polymers and composites, for a variety of applications. Furthermore, CPPC can be used in the research of new catalysts and catalytic processes, which could lead to the development of more efficient and cost-effective catalytic processes. Finally, CPPC can be used in the research of new methods of synthesis, which could lead to the development of more efficient and cost-effective methods of synthesis.
合成法
CPPC is synthesized from 4-aminopiperidine-1-carbonyl chloride, which is reacted with cyclopropanesulfonyl chloride in the presence of a base. This reaction produces a cyclic sulfonamide with an aromatic ring system. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the 4-aminopiperidine-1-carbonyl chloride and the cyclopropanesulfonyl chloride in a base such as sodium hydroxide or potassium hydroxide. The second step involves the addition of the cyclopropanesulfonyl chloride to the reaction mixture, which results in the formation of CPPC.
特性
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16(14-11-12-3-1-2-4-15(12)24-17(14)21)18-7-9-19(10-8-18)25(22,23)13-5-6-13/h1-4,11,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUZLNRXRMZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)

![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)
